molecular formula C16H20N4O2S B12611408 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- CAS No. 651305-38-3

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)-

Cat. No.: B12611408
CAS No.: 651305-38-3
M. Wt: 332.4 g/mol
InChI Key: FCKZFVDYZHHJFI-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- is a synthetic organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- typically involves the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclohexylmethoxy Group: This step involves the substitution of a hydrogen atom on the isothiazole ring with a cyclohexylmethoxy group, often using a suitable alkylating agent.

    Attachment of the Pyridinylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiazolecarboxamide, 3-(methoxy)-5-(4-pyridinylamino)-
  • 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)-
  • 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-quinolinylamino)-

Uniqueness

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclohexylmethoxy group, in particular, may influence its solubility, stability, and interactions with other molecules.

Properties

CAS No.

651305-38-3

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-4-2-1-3-5-11)20-23-16(13)19-12-6-8-18-9-7-12/h6-9,11H,1-5,10H2,(H2,17,21)(H,18,19)

InChI Key

FCKZFVDYZHHJFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CC=NC=C3

Origin of Product

United States

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